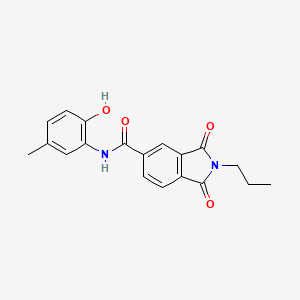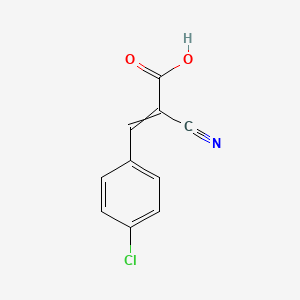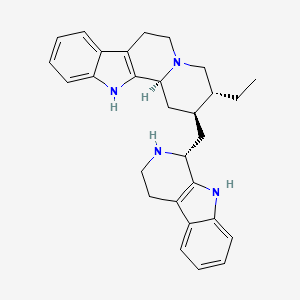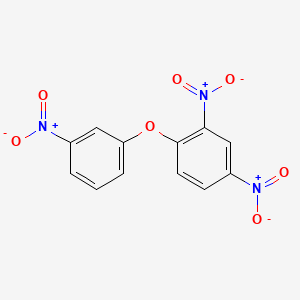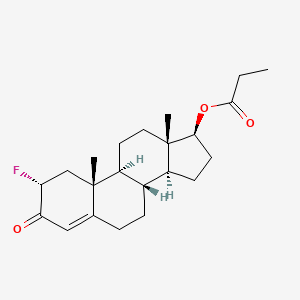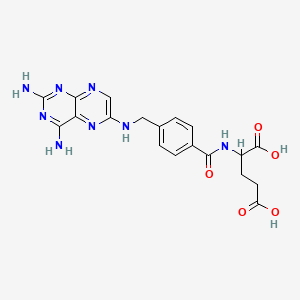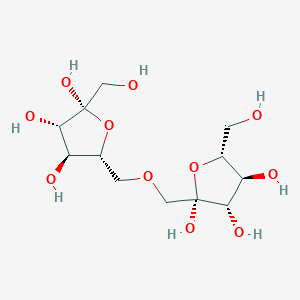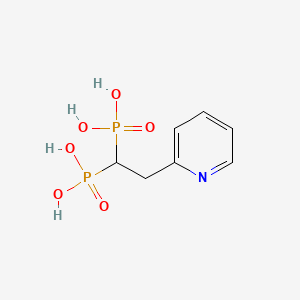
Piridronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piridronic Acid is a synthetic pyridinyl bisphosphonate with anti-resorptive activity. Although the exact mechanism of action has yet to be fully elucidated, piridronic acid likely binds to hydroxyapatite crystals in the bone matrix and inhibits farnesyl pyrophosphate synthase, an enzyme that plays an important role in the mevalonate pathway. This inhibits the formation of isoprenoid metabolites that are substrates for protein prenylation. This prevents farnesylation and geranylgeranylation of proteins essential for osteoclast function, leading to the induction of apoptosis and eventually, osteoclast-cell death. By preventing osteoclast-mediated bone resorption, piridronic acid decreases bone turnover and stabilizes the bone matrix.
Aplicaciones Científicas De Investigación
Mechanism of Action and Bone Matrix Stabilization
Piridronic acid is a synthetic pyridinyl bisphosphonate noted for its anti-resorptive activity. Its mechanism of action, though not fully elucidated, involves binding to hydroxyapatite crystals in the bone matrix. This binding inhibits farnesyl pyrophosphate synthase in the mevalonate pathway, essential for osteoclast function. This inhibition leads to apoptosis and eventual osteoclast-cell death, thereby reducing bone resorption and stabilizing the bone matrix Definitions (2020).
Applications in Sensing Technologies
Boronic acids, including derivatives like piridronic acid, are increasingly utilized in sensing applications. These applications range from homogeneous assays to heterogeneous detection, involving interactions with diols and Lewis bases like fluoride or cyanide anions. These interactions enable the use of boronic acids in biological labeling, protein manipulation, separation, and therapeutic development Lacina, Skládal, & James (2014).
Fluorescent Chemosensors Development
Piridronic acid's chemistry is integral in the development of fluorescent chemosensors. These sensors are crucial for detecting carbohydrates and bioactive substances, aiding in disease prevention, diagnosis, and treatment. The review by Huang et al. (2012) highlights the progress in boronic acid sensors for various applications, including their fluorescence properties and mechanisms Huang et al. (2012).
Electrospun Polyimide Nanofibers Applications
In the realm of high-performance polymers, aromatic polyimides (PIs), which can be related to piridronic acid's functional groups, have seen wide applications in electronics, aerospace, and other industries. The preparation and application of electrospun PI nanofibers, including their mechanical and thermal properties, are comprehensively reviewed, showcasing the diverse applications of these materials Ding et al. (2016).
Acid Rain Research and Policy Implications
The scientific study of acidic deposition, closely related to compounds like piridronic acid, has significant implications for policy development. The University of Maine's Water and Watersheds project highlights the integration of acid rain research with stakeholder information needs, emphasizing the role of scientific data in social and economic policy formulation Hunt et al. (2009).
Propiedades
Número CAS |
75755-07-6 |
|---|---|
Nombre del producto |
Piridronic acid |
Fórmula molecular |
C7H11NO6P2 |
Peso molecular |
267.11 g/mol |
Nombre IUPAC |
(1-phosphono-2-pyridin-2-ylethyl)phosphonic acid |
InChI |
InChI=1S/C7H11NO6P2/c9-15(10,11)7(16(12,13)14)5-6-3-1-2-4-8-6/h1-4,7H,5H2,(H2,9,10,11)(H2,12,13,14) |
Clave InChI |
NGMZSXZBZNXBGX-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CC(P(=O)(O)O)P(=O)(O)O |
SMILES canónico |
C1=CC=NC(=C1)CC(P(=O)(O)O)P(=O)(O)O |
Otros números CAS |
75755-07-6 |
Sinónimos |
2-(2-pyridyl)ethylidine-1,1-bisphosphonate 2-(2-pyridyl)ethylidine-1,1-bisphosphonate, monosodium salt 2-(2-pyridyl)ethylidine-1,1-bisphosphonate, x sodium salt 2-PEBP NE 97221 NE-97221 piridronate sodium |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



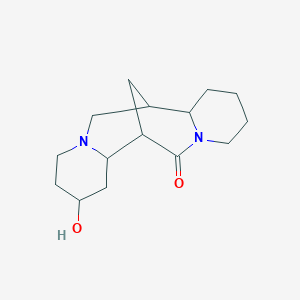
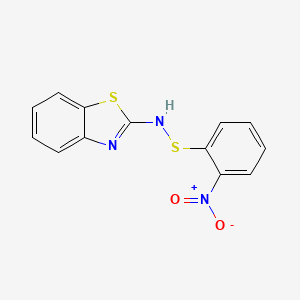
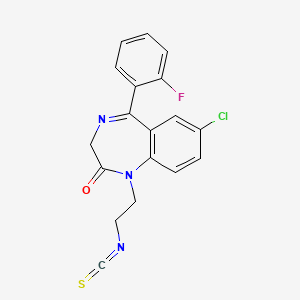
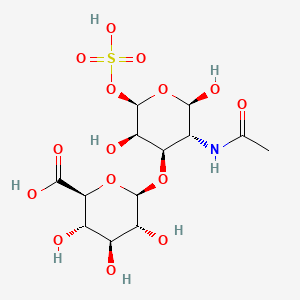
![4-[[[(2-Methoxyphenyl)methylamino]-oxomethyl]amino]benzoic acid ethyl ester](/img/structure/B1200872.png)
![3-Chloro-4-[(1-ethyl-2-benzimidazolyl)thio]aniline](/img/structure/B1200873.png)
